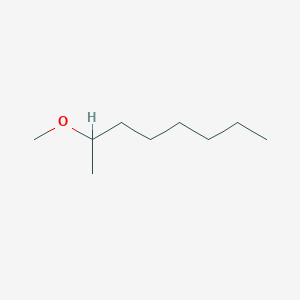
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid is a chemical compound with the molecular formula C8H6N4O2S and a molecular weight of 222.23 g/mol. This compound features a benzoic acid moiety substituted with a tetrazole ring, which is known for its diverse chemical and biological properties.
Vorbereitungsmethoden
The synthesis of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- typically involves a multi-step process. One common method includes the reaction of a benzoic acid derivative with a tetrazole precursor under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound’s tetrazole ring is of interest in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid can be compared to other tetrazole-containing compounds, such as:
4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but different substitution pattern.
5-Mercapto-1H-tetrazole-1-acetic acid: Contains a mercapto group instead of a thioxo group.
Propoxycarbazone sodium salt: A different functional group but also contains a tetrazole ring.
The uniqueness of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
15909-66-7 |
|---|---|
Molekularformel |
C8H6N4O2S |
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-6(4-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |
InChI-Schlüssel |
FZLLHXXADRILOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B1652619.png)
![2-Propanol, 1-[bis(phenylmethyl)amino]-3-phenoxy-](/img/structure/B1652622.png)
![Silane, benzo[b]selenophene-2-yltrimethyl-](/img/structure/B1652623.png)
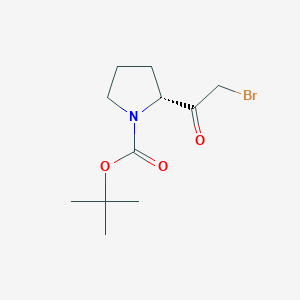
![exo-cis-(+/-)-1-(N-tert.-butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B1652628.png)
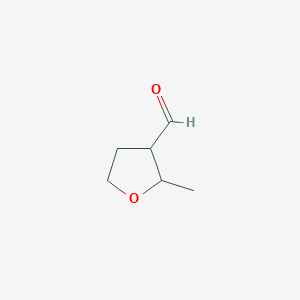

![[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B1652633.png)
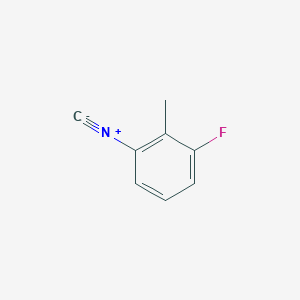
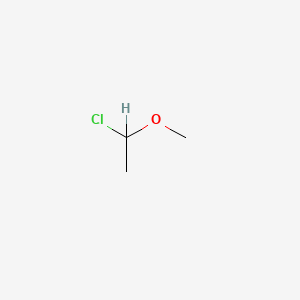

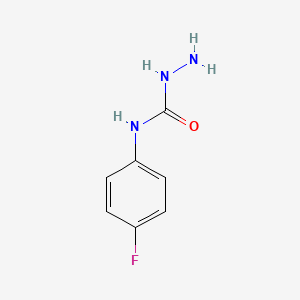
![N-[4-[(Z)-2-cyano-2-(4-methoxyphenyl)ethenyl]phenyl]acetamide](/img/structure/B1652638.png)
